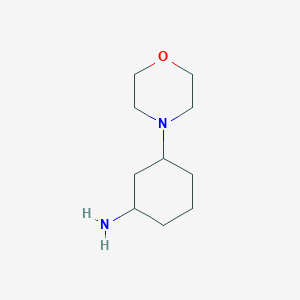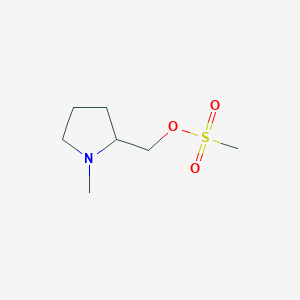![molecular formula C14H14BNO2 B13996745 6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996745.png)
6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzoxaborole family, known for their diverse biological activities and utility in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of benzylamine with benzo[c][1,2]oxaborol-1(3H)-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as silver nitrate, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxaborole core.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium peroxydisulfate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxaboroles.
科学的研究の応用
6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex boron-containing compounds.
Industry: Utilized in the development of advanced materials, such as hydrogels, for medical applications.
作用機序
The mechanism of action of 6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed therapeutic effects. The inhibition mechanism typically involves the binding of the benzoxaborole moiety to the active site of the enzyme, preventing its normal function .
類似化合物との比較
Similar Compounds
Crisaborole: Another benzoxaborole compound used in the treatment of skin conditions.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer properties.
Uniqueness
6-(Benzylamino)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry compared to other benzoxaborole derivatives.
特性
分子式 |
C14H14BNO2 |
|---|---|
分子量 |
239.08 g/mol |
IUPAC名 |
N-benzyl-1-hydroxy-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C14H14BNO2/c17-15-14-8-13(7-6-12(14)10-18-15)16-9-11-4-2-1-3-5-11/h1-8,16-17H,9-10H2 |
InChIキー |
LRBPMXBSPAREEW-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2)NCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane](/img/structure/B13996665.png)
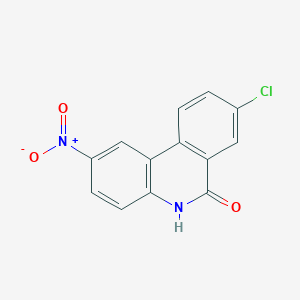
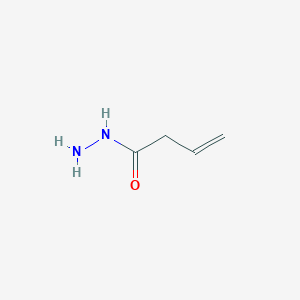
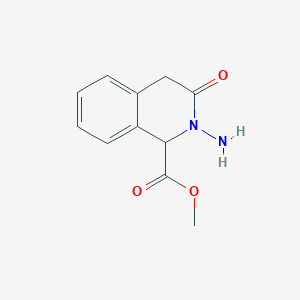

![3-[(4-Methoxyphenoxy)methyl]azetidine](/img/structure/B13996702.png)
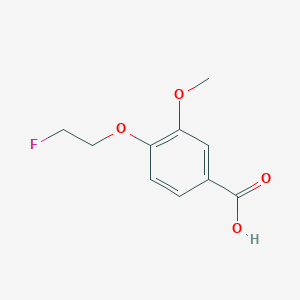

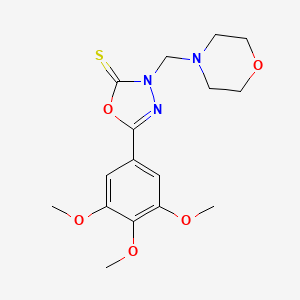

![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996730.png)

